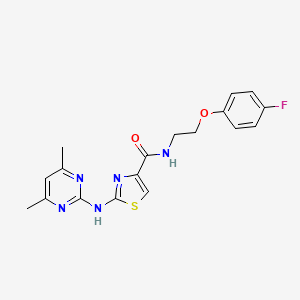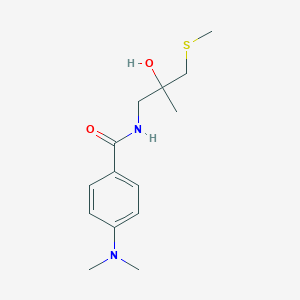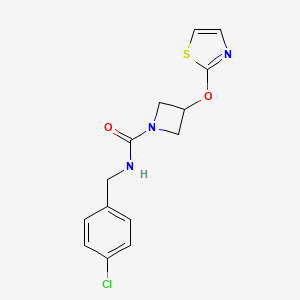
N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Pharmacology and Receptor Antagonism
Research has identified compounds structurally related to N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide as potent antagonists of specific nucleotide receptors, showcasing high selectivity towards human receptors over rat homologues. Such compounds, including KN-62 and KN-04, have been shown to inhibit P2X7 receptor function, which plays a crucial role in inflammation and pain signaling pathways (Humphreys et al., 1998). This suggests the potential of related compounds in developing targeted therapies for diseases involving P2X7 receptors.
Antimicrobial and Antifungal Activities
Compounds with a core structure similar to this compound have demonstrated promising antimicrobial and antifungal properties. For instance, a series of quinoline and thiazole derivatives have shown significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as templates for new antimicrobial agents (Yernale & Bennikallu Hire Mathada, 2014).
Antitumor Activity
Research on isoquinoline derivatives, including structures akin to this compound, has identified significant antitumor activities. For example, specific isoquinoline-1-carboxaldehyde thiosemicarbazones have shown potent antineoplastic activity against L1210 leukemia in mice, suggesting the potential utility of these compounds in cancer therapy (Liu et al., 1995).
Synthesis and Chemical Transformations
Innovative synthetic methods have been developed for compounds structurally related to this compound, showcasing the chemical versatility and potential for diverse biological activities. Such synthetic strategies enable the incorporation of various substituents, enhancing the pharmacological profile of these compounds for potential therapeutic applications (Fruchey et al., 2014).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-7-2-5-10-18(15)22-21(24)19-13-16-8-3-4-9-17(16)14-23(19)28(25,26)20-11-6-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBAKHGVZINQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)
![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)
![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)
![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)



![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
